Bag-956

Description

Structure

3D Structure

Properties

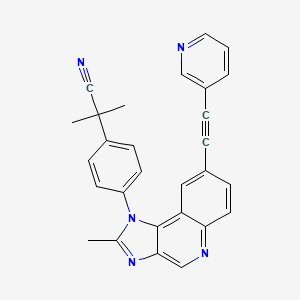

IUPAC Name |

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPAGJWVBUZHNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234585 |

Source

|

| Record name | BAG-956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853910-02-8 |

Source

|

| Record name | BAG-956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAG-956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAG-956 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: Unraveling the Mechanism of Action of Bag-956 in Cancer Cells

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. Bag-956 (also known as NVP-BAG956) has emerged as a potent small molecule inhibitor targeting this crucial oncogenic cascade. This technical guide provides a comprehensive overview of the mechanism of action of Bag-956 in cancer cells, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its activity. By acting as a dual inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) and Class I PI3-kinases, Bag-956 presents a multi-pronged attack on the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis in various cancer models. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering both foundational knowledge and practical insights into the preclinical evaluation of this promising anti-cancer agent.

Introduction: The PI3K/AKT Pathway - A Central Node in Cancer Progression

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, playing a pivotal role in tumorigenesis, cancer progression, and the development of therapeutic resistance.[1][2] This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by growth factors and other stimuli.[3] This activation leads to the recruitment and activation of PI3K at the cell membrane.

Class I PI3-kinases are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B) and PDK1.[2] The co-localization of AKT and PDK1 at the plasma membrane allows PDK1 to phosphorylate AKT at threonine 308 (Thr308), leading to its partial activation. Full activation of AKT requires a subsequent phosphorylation at serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[1]

Once activated, AKT orchestrates a wide array of cellular processes by phosphorylating a multitude of downstream substrates. These effectors are involved in promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, caspases), stimulating cell cycle progression by regulating cyclins and cyclin-dependent kinase inhibitors (e.g., p21, p27), and promoting cell growth through the activation of the mTOR pathway.[5] Given its central role in promoting cancer cell proliferation and survival, the PI3K/AKT pathway is a highly attractive target for anti-cancer drug development.[6]

Bag-956: A Dual Inhibitor of PDK1 and Class I PI3-Kinases

Bag-956 is an imidazo[4,5-c]quinoline derivative that has been identified as a potent, ATP-competitive dual inhibitor of PDK1 and all four isoforms of Class I PI3-kinase (p110α, p110β, p110δ, and p110γ).[7][8] This dual-targeting mechanism is a key feature of Bag-956, as it simultaneously blocks two critical nodes in the PI3K/AKT signaling cascade.

Molecular Targets and Potency

The inhibitory activity of Bag-956 against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent and multi-targeted profile:

| Target | IC50 (nM) |

| PDK1 | 245 |

| PI3K p110α | 56 |

| PI3K p110β | 446 |

| PI3K p110δ | 35 |

| PI3K p110γ | 117 |

| Table 1: In vitro inhibitory activity of Bag-956 against PDK1 and Class I PI3K isoforms.[9] |

The data clearly indicates that Bag-956 is a potent inhibitor of the Class I PI3K isoforms, with particular potency against p110δ and p110α. While its potency against PDK1 is less pronounced than against some PI3K isoforms, it is still within a pharmacologically relevant range.

Mechanism of Action: A Multi-Level Blockade

The dual inhibitory action of Bag-956 on both PI3K and PDK1 results in a comprehensive shutdown of AKT activation. By inhibiting PI3K, Bag-956 prevents the production of PIP3, thereby blocking the recruitment of both AKT and PDK1 to the plasma membrane. Concurrently, the direct inhibition of PDK1 prevents the phosphorylation of AKT at Thr308, a critical step for its activation. This two-pronged approach ensures a robust and sustained inhibition of the PI3K/AKT signaling pathway.

The following diagram illustrates the points of intervention of Bag-956 in the PI3K/AKT signaling pathway:

Cellular Effects of Bag-956 in Cancer Cells

The profound inhibition of the PI3K/AKT pathway by Bag-956 translates into significant anti-cancer effects at the cellular level. These effects have been documented in a variety of cancer cell types, including those derived from leukemia, melanoma, and glioblastoma.[8][10][11]

Inhibition of AKT Phosphorylation and Downstream Signaling

A primary and direct consequence of Bag-956 treatment is the dose-dependent inhibition of AKT phosphorylation at Thr308.[9] This can be readily observed in cancer cells using immunoblotting techniques. For instance, in U87MG glioblastoma cells, Bag-956 inhibits the phosphorylation of AKT at Thr308 with an IC50 of 45 nM.[8] The inhibition of AKT activity subsequently leads to the reduced phosphorylation and altered activity of its downstream effectors. While specific studies on the comprehensive downstream effects of Bag-956 are limited, the known functions of the PI3K/AKT pathway suggest that Bag-956 will impact:

-

mTORC1 signaling: Reduced activation of mTORC1, leading to decreased protein synthesis and cell growth.

-

GSK3β activity: Increased activity of GSK3β, which can promote apoptosis and regulate cell metabolism.

-

FOXO transcription factors: Increased nuclear localization and transcriptional activity of FOXO proteins, leading to the expression of genes involved in cell cycle arrest and apoptosis.[12]

Inhibition of Cell Proliferation and Viability

Bag-956 demonstrates potent anti-proliferative activity across a range of cancer cell lines. This effect is a direct result of the blockade of the pro-growth and pro-survival signals mediated by the PI3K/AKT pathway. The anti-proliferative efficacy of Bag-956 is often quantified by determining its half-maximal effective concentration (EC50) for growth inhibition.

| Cell Line | Cancer Type | EC50 (nM) |

| U87MG | Glioblastoma | 143 |

| Table 2: Anti-proliferative activity of Bag-956 in a representative cancer cell line.[8] |

In a study on melanoma cell lines, Bag-956 was shown to prevent cell growth in over 85% of the tested lines, irrespective of their PTEN or BRAF mutation status.[11] This broad efficacy highlights the fundamental dependence of many cancer cells on the PI3K/AKT pathway for their proliferation.

Induction of G1 Phase Cell Cycle Arrest

A key mechanism through which Bag-956 exerts its anti-proliferative effects is the induction of cell cycle arrest, primarily in the G1 phase.[9] By inhibiting the PI3K/AKT pathway, Bag-956 prevents the phosphorylation and inactivation of cell cycle inhibitors such as p27Kip1. This leads to the inhibition of cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition. The net result is an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the DNA synthesis phase and ultimately halting their proliferation.

Induction of Apoptosis

In addition to cytostatic effects, Bag-956 can also induce programmed cell death, or apoptosis, in cancer cells. The PI3K/AKT pathway is a major pro-survival pathway, and its inhibition by Bag-956 can tip the cellular balance towards apoptosis. This is achieved through several mechanisms, including the de-repression of pro-apoptotic proteins like BAD and the activation of FOXO-mediated transcription of pro-apoptotic genes.[13] In studies on BCR-ABL-expressing leukemia cells, Bag-956 was shown to induce apoptosis at concentrations that correlate with the inhibition of PI3K signaling.[10]

Preclinical In Vivo Efficacy

The anti-tumor activity of Bag-956 has been validated in preclinical in vivo models. In mouse xenograft models, administration of Bag-956 has been shown to slow tumor progression.[9] Furthermore, in models of BCR-ABL-positive leukemia, Bag-956 enhanced the anti-leukemic effects of tyrosine kinase inhibitors like imatinib and nilotinib, demonstrating its potential for combination therapies.[10] These in vivo studies provide a strong rationale for the further clinical development of Bag-956 or its analogs.

Experimental Protocols for Studying the Mechanism of Action of Bag-956

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of Bag-956.

Western Blotting for Protein Phosphorylation

This protocol is designed to assess the effect of Bag-956 on the phosphorylation status of AKT and its downstream effectors.

Workflow Diagram:

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., U87MG, MOLM-14) in complete growth medium and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Bag-956 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein lysates to the same concentration and add Laemmli sample buffer.

-

Boil the samples for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Membrane Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Thr308), total AKT, phospho-S6 ribosomal protein, total S6, GAPDH) overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.

-

-

Chemiluminescent Detection and Imaging:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands and the loading control (e.g., GAPDH).

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of Bag-956 (e.g., ranging from 0.1 nM to 10 µM) in triplicate. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability versus the log of the drug concentration and determine the EC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with Bag-956 at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

-

Cell Fixation:

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Mechanisms of Resistance to PI3K Pathway Inhibitors

Despite the promising anti-tumor activity of PI3K inhibitors like Bag-956, the development of therapeutic resistance is a significant clinical challenge.[14] Understanding the potential mechanisms of resistance is crucial for developing strategies to overcome it. Resistance to PI3K inhibitors can be broadly categorized into two types:

-

Adaptive (Intrinsic) Resistance: This occurs when cancer cells have pre-existing mechanisms to circumvent the effects of the inhibitor. This can involve:

-

Feedback loop activation: Inhibition of the PI3K/AKT pathway can lead to the compensatory activation of other signaling pathways, such as the MAPK/ERK pathway, which can then promote cell survival and proliferation.[9]

-

FOXO-mediated upregulation of receptor tyrosine kinases: Inhibition of AKT can lead to the nuclear translocation of FOXO transcription factors, which can then drive the expression of RTKs like HER3, leading to the reactivation of the PI3K pathway.[12]

-

-

Acquired Resistance: This develops in response to prolonged treatment with the inhibitor and often involves genetic or epigenetic alterations. These can include:

-

Secondary mutations in the drug target: While not yet reported for Bag-956, mutations in the PI3K catalytic subunit that prevent drug binding can confer resistance.

-

Activation of bypass pathways: Cancer cells can acquire mutations or alter gene expression to activate alternative survival pathways that are independent of PI3K signaling.

-

Conclusion and Future Directions

Bag-956 is a potent dual inhibitor of PDK1 and Class I PI3-kinases that effectively blocks the PI3K/AKT signaling pathway in cancer cells. This leads to a cascade of anti-cancer effects, including the inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and apoptosis. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential as a therapeutic agent.

Future research should focus on several key areas:

-

A more detailed characterization of the downstream signaling effects of Bag-956 to identify key biomarkers of response.

-

Investigation of the efficacy of Bag-956 in a broader range of cancer types and in patient-derived models.

-

Elucidation of the specific mechanisms of resistance to Bag-956 to inform the development of rational combination therapies.

-

Clinical evaluation of Bag-956 or its optimized analogs, both as a monotherapy and in combination with other anti-cancer agents, to determine its safety and efficacy in cancer patients.

By continuing to unravel the intricate details of its mechanism of action and its interaction with the complex biology of cancer, the full therapeutic potential of Bag-956 can be realized.

References

-

Hopkins, B. D., & Goncalves, M. D. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers, 13(7), 1538. [Link]

-

Mundi, P. S., Sachdev, J., & McCourt, C. (2016). The PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cancer, 7(11), 1543–1553. [Link]

-

Chandarlapaty, S. (2012). What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. Clinical Cancer Research, 18(23), 6333–6339. [Link]

-

Abdel-Wahab, A. F., Mahmoud, W., & Al-Harbi, S. (2019). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 11(6), 801. [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]

-

Costa, C., & Ebi, H. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers, 13(7), 1538. [Link]

-

Bosch, A., Li, Z., Bergamaschi, A., & Ellis, H. (2015). Anticipating mechanisms of resistance to PI3K inhibition in breast cancer: a challenge in the era of precision medicine. Biochemical Society Transactions, 43(5), 885–892. [Link]

-

Sun, M., Wu, H., & Chen, J. (2021). Overview of the PI3K/AKT signaling cascades in cancers. Cancers, 13(11), 2636. [Link]

-

Wikipedia. (2023, December 19). PI3K/AKT/mTOR pathway. [Link]

-

Stauffer, F., Maira, S. M., Furet, P., & Garcia-Echeverria, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027–1030. [Link]

-

Weisberg, E., Banerji, L., Wright, R. D., Barrett, R., Ray, A., Moreno, D., Catley, L., Jiang, J., Hall-Meyers, E., Maira, S. M., Stone, R., Galinsky, I., Fox, E., Kung, A. L., & Griffin, J. D. (2008). Potentiation of antileukemic therapies by the dual PI3K/PDK-1 inhibitor, BAG956: effects on BCR-ABL- and mutant FLT3-expressing cells. Blood, 111(7), 3723–3734. [Link]

-

Weisberg, E., & Griffin, J. D. (2014). Combination therapy with nilotinib for drug-sensitive and drug-resistant BCR-ABL-positive leukemia and other malignancies. Leukemia & Lymphoma, 55(8), 1757–1768. [Link]

-

Zhang, L., Wang, Y., & Zhang, J. (2017). Pharmacologic characterization of SHR8443, a novel dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. Oncotarget, 8(70), 115655–115667. [Link]

-

Erhart, D. (2010). Control of Cellular Signals in Time and Space by Phosphoinositide 3-Kinase (Doctoral dissertation, University of Basel). [Link]

-

Choi, C. H., Lee, J. Y., & Kim, T. J. (2011). Dual Targeting of Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin Using NVP-BEZ235 as a Novel Therapeutic Approach in Human Ovarian Carcinoma. Clinical Cancer Research, 17(23), 7319–7328. [Link]

-

Spengler, G., & Gajdács, M. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

-

Marone, R., Erhart, D., Mertz, A. C., Bohnacker, T., Schnell, C., Cmiljanovic, V., Stauffer, F., Garcia-Echeverria, C., Giese, B., & Wymann, M. P. (2009). Targeting melanoma with dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. Molecular Cancer Research, 7(4), 601–613. [Link]

-

Zhang, M., & Zhang, Y. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology, 59(5), 1–1. [Link]

-

Grundler, R., Gschaidmeier, H., & Gschwind, A. (2009). FMS-Like Tyrosine Kinase 3–Internal Tandem Duplication Tyrosine Kinase Inhibitors Display a Nonoverlapping Profile of Resistance Mutations. Cancer Research, 69(7), 3032–3041. [Link]

-

Al-Ostoot, F. H., & Al-Qaisi, Z. I. (2022). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate. [Link]

-

Halaban, R., & Krauthammer, M. (2011). Vertical targeting of the phosphatidylinositol-3 kinase (PI3K) pathway as a strategy for treating melanoma. Pigment Cell & Melanoma Research, 24(2), 318–325. [Link]

-

Al-Tijary, C. M., & Al-Tijary, M. M. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(18), 4596. [Link]

-

Martini, M., De Santis, M. C., & Braccini, L. (2021). The present and future of PI3K inhibitors for cancer therapy. Cancers, 13(11), 2785. [Link]

-

Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345–356. [Link]

-

Paplomata, E., & O'Regan, R. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(11), 2785. [Link]

-

Abdel-Aziz, A. A., & El-Azab, A. S. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(16), 4991. [Link]

-

Thompson, R., & Thompson, J. R. (2022). Multiple cancers escape from multiple MAPK pathway inhibitors and use DNA replication stress signaling to tolerate aberrant cell cycles. Science Signaling, 15(749), eabm9233. [Link]

-

Weisberg, E., Kung, A. L., & Wright, R. D. (2013). Selective Akt Inhibitors Synergize with Tyrosine Kinase Inhibitors and Effectively Override Stroma-Associated Cytoprotection of Mutant FLT3-Positive AML Cells. PLoS ONE, 8(2), e56473. [Link]

-

Bertolin, A. P., & Gottifredi, V. (2021). Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth. eLife, 10, e69483. [Link]

-

Tsuruo, T., & Naito, M. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 13(11), 2785. [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

Ayan, B., & Grither, W. R. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Biomaterials, 217, 119289. [Link]

-

Tsuruo, T. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 25(5), 2688. [Link]

Sources

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. probechem.com [probechem.com]

- 9. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potentiation of antileukemic therapies by the dual PI3K/PDK-1 inhibitor, BAG956: effects on BCR-ABL- and mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the dual inhibition of PDPK1 and PI3K by Bag-956

An In-Depth Technical Guide to the Dual Inhibition of PDPK1 and PI3K by Bag-956

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Bag-956, a potent small molecule inhibitor targeting both 3-phosphoinositide-dependent protein kinase 1 (PDPK1) and phosphoinositide 3-kinase (PI3K). We will delve into the core mechanism of this dual inhibition, its impact on the critical PI3K/AKT signaling pathway, and provide detailed, field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and signal transduction.

The Rationale for Dual PDPK1/PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While first-generation PI3K inhibitors have shown clinical activity, their efficacy can be limited by feedback mechanisms and pathway crosstalk.

One key resistance mechanism involves PDPK1, the master kinase responsible for activating AKT. Upon PI3K activation, phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is generated, recruiting both AKT and PDPK1 to the plasma membrane. PDPK1 then phosphorylates AKT at threonine 308 (Thr308), a critical step for its activation.

Targeting PI3K alone can lead to incomplete AKT inhibition. PDPK1 can be constitutively active or activated by other pathways, maintaining a basal level of AKT signaling that can promote cell survival. Bag-956 was developed to overcome this limitation by simultaneously targeting both PI3K and PDPK1, thereby achieving a more profound and durable blockade of the entire signaling cascade. This dual-targeting strategy aims to prevent the emergence of resistance and induce a more potent anti-tumor response.

Signaling Pathway Overview

The following diagram illustrates the central role of PI3K and PDPK1 in the activation of AKT and the rationale for dual inhibition with Bag-956.

Caption: Dual inhibition of PI3K and PDPK1 by Bag-956.

Biochemical and Cellular Characterization of Bag-956

A thorough characterization of a dual inhibitor like Bag-956 requires a multi-faceted approach, encompassing both biochemical assays to determine direct enzyme inhibition and cellular assays to confirm on-target effects and downstream consequences.

In Vitro Kinase Assays: Quantifying Potency

The initial step in characterizing Bag-956 is to determine its inhibitory potency against the purified kinase domains of PI3K and PDPK1. This is typically achieved through in vitro kinase assays, which measure the transfer of phosphate from ATP to a substrate.

Trustworthiness of the Protocol: This protocol incorporates a well-established method (ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced. The use of purified recombinant enzymes ensures that the measured inhibition is a direct effect on the target kinases.

-

Reagent Preparation:

-

Prepare a serial dilution of Bag-956 in a buffer containing 50 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, and 2 mM DTT.

-

Prepare a solution of purified recombinant human PI3Kα or PDPK1 enzyme.

-

Prepare a solution of the appropriate substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate like KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC for PDPK1) and ATP at a concentration close to its Km value.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the Bag-956 dilution (or DMSO as a vehicle control).

-

Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

-

Incubate for 1 hour at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the Bag-956 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The following table summarizes the reported inhibitory potency of Bag-956 against various PI3K isoforms and PDPK1.

| Target | IC₅₀ (nM) |

| PI3Kα | 4 |

| PI3Kβ | 19 |

| PI3Kδ | 4 |

| PI3Kγ | 16 |

| PDPK1 | 6 |

Expertise & Experience: The low nanomolar IC₅₀ values for both PI3Kα and PDPK1 confirm that Bag-956 is a potent dual inhibitor. The comparable potency against both targets is a key feature of this compound.

Cellular Assays: Confirming On-Target Activity

While biochemical assays are crucial, it is essential to demonstrate that Bag-956 can effectively inhibit its targets within a cellular context. Western blotting for key downstream phosphorylation events is the gold standard for this assessment.

Trustworthiness of the Protocol: This protocol employs a well-validated method to assess the phosphorylation status of key signaling nodes. The inclusion of loading controls (e.g., total protein or housekeeping genes) ensures the reliability and reproducibility of the results.

-

Cell Culture and Treatment:

-

Culture cancer cells with a known hyperactivated PI3K pathway (e.g., MCF-7, U87-MG) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Bag-956 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Harvest the lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (Thr308), phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Western blot workflow for assessing pathway inhibition.

Expertise & Experience: A successful experiment will show a dose-dependent decrease in the phosphorylation of AKT at both Thr308 (the PDPK1 site) and Ser473. The inhibition of Thr308 phosphorylation directly confirms the cellular activity of Bag-956 against PDPK1.

Anti-Proliferative and Anti-Tumor Effects

The ultimate goal of inhibiting the PI3K/PDPK1 axis is to suppress tumor growth. This is assessed through in vitro cell proliferation assays and in vivo tumor xenograft models.

Cell Viability Assays

These assays measure the number of viable cells after treatment with the inhibitor.

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well. Allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Bag-956 for 72 hours.

-

Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent (equal to the volume of media in the well).

-

Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies

To evaluate the anti-tumor efficacy of Bag-956 in a living organism, human tumor cells are implanted into immunocompromised mice.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ U87-MG cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Bag-956 at various doses). Administer the compound daily via oral gavage.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

Expertise & Experience: A significant reduction in tumor growth in the Bag-956-treated groups compared to the vehicle control would demonstrate the in vivo efficacy of the dual inhibitor. It is critical to monitor for any signs of toxicity, such as significant body weight loss.

Conclusion

Bag-956 represents a rational and potent approach to targeting the PI3K/AKT signaling pathway. By simultaneously inhibiting both PI3K and the key AKT activator PDPK1, it achieves a more comprehensive and robust blockade of this critical oncogenic cascade. The methodologies outlined in this guide provide a framework for the rigorous preclinical evaluation of Bag-956 and other dual-pathway inhibitors. Through a combination of biochemical and cellular assays, coupled with in vivo efficacy studies, researchers can fully characterize the mechanism and therapeutic potential of such compounds.

References

-

Title: Discovery of a Potent and Selective Dual Inhibitor of PI3K and PDK1 Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Targeting the PI3K/Akt/mTOR pathway in cancer: challenges and opportunities Source: Oncotarget URL: [Link]

-

Title: BAG956 NCI Thesaurus Source: National Cancer Institute URL: [Link]

-

Title: The Regulation of Protein Kinase B/Akt Signaling by Phosphatidylinositol 3-Kinases Source: National Center for Biotechnology Information URL: [Link]

-

Title: The PDK1-SGK1 signaling pathway is a critical survival mechanism in mutant KRAS-driven cancer Source: National Center for Biotechnology Information URL: [Link]

An In-depth Technical Guide to Characterizing the G1-Phase Cell Cycle Effects of Bag-956

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the effects of Bag-956 on the G1 phase of the cell cycle. Bag-956 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and 3-phosphoinositide-dependent protein kinase 1 (PDPK1/PDK1), critical upstream regulators of cell proliferation. The central hypothesis is that by targeting the PI3K/PDK1/Akt signaling axis, Bag-956 effectively induces a G1-phase cell cycle arrest. We present the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously test this hypothesis. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, integrate self-validating systems within protocols, and ground all claims in authoritative scientific literature. The methodologies covered include flow cytometric analysis of cell cycle distribution, Western blot analysis of key G1 regulatory proteins, and direct in vitro kinase assays, providing a multi-faceted approach to characterizing the compound's mechanism of action.

Part 1: The G1 Checkpoint: A Critical Node for Therapeutic Intervention

The cell division cycle is a fundamental process orchestrated by a series of tightly regulated events. The first gap phase, G1, is a critical decision-making period where the cell integrates extracellular and intracellular signals to commit to another round of division. Progression through G1 is governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.

In response to mitogenic signals, growth factor receptors activate the PI3K/Akt pathway, a central signaling cascade that promotes cell growth, proliferation, and survival. A key outcome of sustained Akt activation is the increased transcription and translation of Cyclin D1. This regulatory protein then complexes with its catalytic partners, CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[1][2] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, blocking the expression of genes required for DNA synthesis (S phase). Phosphorylation by CDK4/6 causes a conformational change in Rb, releasing E2F and permitting the transcription of S-phase genes, thus driving the cell past the G1 restriction point.[3][4] This entire process is negatively regulated by CDK inhibitors (CKIs) of the Cip/Kip family, such as p21 and p27, which can bind to and inactivate Cyclin-CDK complexes.[5][6] Given its central role, dysregulation of the G1 checkpoint is a hallmark of cancer, making it a prime target for therapeutic intervention.[1][4]

Figure 1: Canonical G1/S Progression Pathway.

Part 2: Bag-956 - A Targeted Approach to Inducing G1 Arrest

Bag-956 is a dual-specificity inhibitor targeting class I PI3K isoforms (p110α, β, δ, γ) and PDK1. Its published IC50 values demonstrate potent activity against these key upstream kinases in the Akt signaling pathway.

-

PI 3-K p110-α: 56 nM

-

PI 3-K p110-β: 446 nM

-

PI 3-K p110-δ: 35 nM

-

PI 3-K p110-γ: 117 nM

-

PDPK1 (PDK1): 245 nM

The scientific premise for its effect on the G1 phase is direct and logical. By inhibiting PI3K and PDK1, Bag-956 prevents the crucial phosphorylation and subsequent activation of Akt at sites like Threonine 308. This blockade is hypothesized to attenuate the downstream signals that promote Cyclin D1 expression. The resulting decrease in the active Cyclin D-CDK4/6 complex leads to a failure to phosphorylate and inactivate Rb. Consequently, Rb remains active, E2F transcription factors remain sequestered, and the cell is unable to transition into S phase, resulting in a G1 arrest.

Figure 3: Experimental Workflow for Cell Cycle Analysis.

Detailed Protocol:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7, which is Rb-positive) in 6-well plates at a density that will ensure they are in logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.

-

Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing Bag-956 at various concentrations (e.g., 0, 10, 50, 100, 500 nM).

-

Trustworthiness Control: Include a vehicle control (DMSO, the typical solvent for such inhibitors) at a concentration matching the highest dose of Bag-956. Include a positive control for G1 arrest, such as Palbociclib (a known CDK4/6 inhibitor) at an effective concentration (e.g., 500 nM). [7]3. Incubation: Incubate cells for a relevant duration, typically 24 to 48 hours, to allow for at least one full cell cycle to occur.

-

-

Harvesting: Aspirate the medium and wash cells with PBS. Detach cells using trypsin, then neutralize with complete medium. Transfer the cell suspension to 15 mL conical tubes.

-

Fixation (A Critical Step): Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. [8]Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [8][9]RNase A is essential to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and a pulse-width vs. pulse-area plot to exclude doublets and clumps. [10]Collect at least 10,000-20,000 single-cell events.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. [8] Anticipated Data:

| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle (DMSO) | 0 | 45.5 ± 2.1 | 35.2 ± 1.8 | 19.3 ± 1.5 |

| Bag-956 | 10 | 52.1 ± 2.5 | 30.5 ± 1.9 | 17.4 ± 1.3 |

| Bag-956 | 50 | 68.9 ± 3.0 | 18.6 ± 2.2 | 12.5 ± 1.1 |

| Bag-956 | 100 | 79.3 ± 3.4 | 10.1 ± 1.5 | 10.6 ± 0.9 |

| Bag-956 | 500 | 85.6 ± 2.8 | 5.9 ± 1.0 | 8.5 ± 0.8 |

| Palbociclib | 500 | 82.4 ± 3.1 | 8.2 ± 1.2 | 9.4 ± 0.9 |

Table 1: Representative data from a flow cytometry experiment showing a dose-dependent increase in the G1 population following Bag-956 treatment.

Experiment 2: Elucidation of Molecular Mechanism via Western Blotting

Rationale: Having confirmed G1 arrest, the next step is to investigate the molecular players involved. Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status. This will directly test the hypothesis that Bag-956 inhibits the PI3K/Akt/CDK4/6/Rb pathway.

Detailed Protocol:

-

Cell Treatment and Lysis: Seed and treat cells with Bag-956 as described in the flow cytometry protocol (3.1). A time-course experiment (e.g., 0, 6, 12, 24 hours) at a fixed effective concentration (e.g., 100 nM) is also highly informative.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are crucial for preserving the phosphorylation status of proteins like Akt and Rb.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies are key to the investigation:

-

p-Akt (Thr308): To confirm target engagement upstream. * Total Akt: As a loading control for p-Akt.

-

Cyclin D1: Key driver of G1 progression. [11][12] * CDK4: Catalytic partner of Cyclin D1. [13] * p-Rb (Ser807/811): A specific CDK4/6 phosphorylation site indicating Rb inactivation. [14][15] * Total Rb: As a loading control for p-Rb.

-

p21 (Cip1) & p27 (Kip1): CDK inhibitors that may be upregulated. [5][16] * β-Actin or GAPDH: As a total protein loading control.

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using software like ImageJ.

Anticipated Data Summary:

| Protein Target | Expected Change with Bag-956 | Rationale |

| p-Akt (Thr308) | ↓ (Strong Decrease) | Direct consequence of PI3K/PDK1 inhibition. |

| Cyclin D1 | ↓ (Decrease) | Expression is downstream of Akt signaling. [1] |

| CDK4 | ↔ (No Change) | Expression is often not directly affected by this pathway. [12] |

| p-Rb (Ser807/811) | ↓ (Strong Decrease) | Reduced CDK4/6 activity leads to less Rb phosphorylation. [17] |

| p21 / p27 | ↑ (Increase) | Often upregulated in response to anti-proliferative signals. [6][18][19] |

Table 2: Expected protein expression and phosphorylation changes following Bag-956 treatment.

Experiment 3: Direct Measurement of CDK4 Kinase Activity

Rationale: Western blotting for p-Rb provides strong, albeit indirect, evidence of reduced CDK4/6 activity. A direct in vitro kinase assay offers definitive proof by measuring the catalytic activity of the specific kinase complex. This experiment validates that the upstream effects of Bag-956 on the PI3K/Akt pathway translate into functional inhibition of the core G1 cell cycle engine.

Figure 4: Workflow for an Immunoprecipitation-Kinase Assay.

Detailed Protocol (using a commercial luminescent kit):

-

Cell Treatment: Treat cells with Bag-956 as described previously.

-

Kinase Reaction Setup: In a 96-well plate, set up the reactions according to the manufacturer's protocol (e.g., CDK4 Assay Kit from BPS Bioscience). [20][21]This typically involves adding:

-

Purified recombinant CDK4/CyclinD3 enzyme.

-

A specific substrate peptide (e.g., a fragment of Rb).

-

The test compound (Bag-956) or controls (DMSO, Palbociclib).

-

Kinase assay buffer.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 45 minutes) at 30°C. The kinase will transfer phosphate from ATP to the substrate.

-

Detect ATP Depletion: Add the Kinase-Glo® Max reagent. This reagent measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity (High kinase activity = low ATP remaining = low light).

-

Measure Luminescence: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Bag-956 relative to the DMSO control. Plot the data to determine an IC50 value if desired.

Anticipated Data:

| Treatment | Concentration (nM) | Luminescence (RLU) | % CDK4 Activity |

| No Enzyme Control | - | 5,500,000 | 0% |

| Vehicle (DMSO) | 0 | 500,000 | 100% |

| Bag-956 | 10 | 1,250,000 | 85% |

| Bag-956 | 50 | 3,000,000 | 50% |

| Bag-956 | 100 | 4,250,000 | 25% |

| Bag-956 | 500 | 5,100,000 | 8% |

| Palbociclib | 500 | 5,250,000 | 5% |

Table 3: Representative data from a luminescent in vitro kinase assay demonstrating Bag-956's indirect inhibitory effect on CDK4 activity.

Part 4: Synthesis and Conclusion

The successful execution of this experimental blueprint will generate a cohesive and compelling dataset. The flow cytometry data (Experiment 1) will quantitatively establish that Bag-956 induces a G1 cell cycle arrest. The Western blot analysis (Experiment 2) will provide the mechanistic link, demonstrating that Bag-956 inhibits Akt phosphorylation, leading to reduced Cyclin D1 levels and, crucially, a decrease in the phosphorylation of the key CDK4/6 substrate, Rb. Finally, the in vitro kinase assay (Experiment 3) will offer definitive functional evidence that the cellular effects culminate in the suppression of CDK4's catalytic activity.

Together, these results provide a robust, multi-layered validation of Bag-956's mechanism of action on the G1 phase. This in-depth characterization is critical for drug development, informing decisions on lead optimization, patient selection strategies (e.g., tumors with hyperactive PI3K/Akt signaling), and potential combination therapies. This guide provides the technical foundation and intellectual framework to confidently assess the impact of Bag-956 and similar compounds on the G1 cell cycle checkpoint.

References

-

Bitesize Bio. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

-

Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.21. Retrieved from [Link]

-

Liao, H., et al. (2022). Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases. Methods in Molecular Biology, 2526, 73-81. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

Scribd. (n.d.). Synchronization Protocols. Retrieved from [Link]

-

ResearchGate. (2016, March 9). Protocol for cell synchronization using serum starvation? Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

-

Assay Genie. (n.d.). Cell Synchronisation Methods. Retrieved from [Link]

-

BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

-

bioRxiv. (2023, March 15). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Retrieved from [Link]

-

Amsbio. (n.d.). CDK4 Assay Kit, 79674. Retrieved from [Link]

-

Spandidos Publications. (2015). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot assay detects protein levels of cyclin D1 (D1), CDK4,... Retrieved from [Link]

-

National Center for Biotechnology Information. (2004). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time... Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). P21 and P27 promote tumorigenesis and progression via cell cycle acceleration in seminal vesicles of TRAMP mice. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Phosphorylation of the Retinoblastoma protein (Rb) on serine-807 is required for association with Bax. Retrieved from [Link]

-

PubMed. (2001). Differential expression of p16/p21/p27 and cyclin D1/D3, and their relationships to cell proliferation, apoptosis, and tumour progression in invasive ductal carcinoma of the breast. Retrieved from [Link]

-

YouTube. (2025, April 13). Cancer Drug Action points in cell cycle Or How Anticancer drugs Stop or Inhibit Cancer cell growth. Retrieved from [Link]

-

ResearchGate. (n.d.). The drug combination enhanced cell cycle arrest at the G1/S phase. a A... Retrieved from [Link]

-

PubMed. (1996, April 5). Differential regulation of retinoblastoma protein function by specific Cdk phosphorylation sites. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Invasive cell fate requires G1 cell-cycle arrest and histone deacetylase-mediated changes in gene expression. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Phosphorylation of the RB C-terminus regulates condensin II release from chromatin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, May 18). The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog. Retrieved from [Link]

-

PubMed. (2014). Phosphorylation of the Retinoblastoma protein (Rb) on serine-807 is required for association with Bax. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). p21 and p27: roles in carcinogenesis and drug resistance. Retrieved from [Link]

-

Oxford Academic. (n.d.). Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences. Retrieved from [Link]

-

PubMed. (2008, July 1). p21 and p27: roles in carcinogenesis and drug resistance. Retrieved from [Link]

-

ResearchGate. (2014, September 3). Phosphorylation of the Retinoblastoma protein (RB) on serine-807 is required for association with Bax. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity. Retrieved from [Link]

-

PubMed. (1999, March 15). The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts. Retrieved from [Link]

-

Ulta Beauty. (n.d.). Bare Extra Lip Tinted Balm with Peptides - BOBBI BROWN. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficacy and Predictability of Cyclin-Dependent Kinase 4/6 Inhibitors in HER2-Positive Breast Cancer. Retrieved from [Link]

Sources

- 1. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Predictability of Cyclin-Dependent Kinase 4/6 Inhibitors in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the RB C-terminus regulates condensin II release from chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P21 and p27: roles in carcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. assaygenie.com [assaygenie.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phosphorylation of the Retinoblastoma protein (Rb) on serine-807 is required for association with Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation of the Retinoblastoma protein (Rb) on serine-807 is required for association with Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. P21 and P27 promote tumorigenesis and progression via cell cycle acceleration in seminal vesicles of TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential regulation of retinoblastoma protein function by specific Cdk phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. amsbio.com [amsbio.com]

An In-depth Technical Guide on the Role of BAG956 in Slowing Tumor Progression

Introduction: Targeting a Central Hub of Cancer Cell Proliferation and Survival

The relentless progression of many cancers is driven by the dysregulation of key signaling pathways that govern cell growth, proliferation, and survival. Among these, the PI3K/AKT/mTOR pathway is a central hub, frequently hyperactivated in a wide array of human malignancies, including breast, ovarian, and prostate cancers.[1][2] This pathway's critical role in tumorigenesis has made it a prime target for therapeutic intervention.[3][4] This guide provides an in-depth technical overview of BAG956, a potent small molecule inhibitor, and its role in attenuating tumor progression by dual targeting of key components within this critical signaling cascade.

BAG956 (also known as NVP-BAG956) is a dual inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) and class I phosphatidylinositol 3-kinases (PI3Ks).[5] By targeting these two crucial nodes, BAG956 effectively abrogates the downstream signaling that is essential for the survival and proliferation of cancer cells. This guide will delve into the mechanism of action of BAG956, provide detailed protocols for its investigation, and discuss its preclinical efficacy in slowing tumor growth.

The PI3K/AKT/mTOR Signaling Pathway: A Key Driver of Oncogenesis

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][6] In normal cellular function, this pathway is tightly regulated. However, in many cancers, its components are frequently mutated or overexpressed, leading to its constitutive activation.[1][2]

Activation of the pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT (also known as protein kinase B) and PDK1.

At the membrane, PDK1 phosphorylates AKT at threonine 308 (Thr308), a critical step for its partial activation.[7][8] Full activation of AKT requires a second phosphorylation at serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[7][9] Once fully activated, AKT proceeds to phosphorylate a plethora of downstream substrates, leading to:

-

Promotion of cell survival: by inhibiting pro-apoptotic proteins.

-

Stimulation of cell proliferation: by activating proteins involved in cell cycle progression.

-

Increased cell growth: through the activation of mTORC1, a master regulator of protein synthesis.

Given its central role in promoting cancer cell survival and proliferation, the PI3K/AKT/mTOR pathway is a highly attractive target for cancer therapy.

Mechanism of Action of BAG956: A Dual Inhibition Strategy

BAG956 is a potent, ATP-competitive inhibitor that targets both class I PI3K isoforms and PDK1.[10][11] This dual-inhibition strategy offers a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to inhibitors that target only a single component.

By inhibiting PI3K, BAG956 prevents the production of PIP3, thereby blocking the initial activation signal of the pathway. Simultaneously, by inhibiting PDK1, BAG956 directly prevents the crucial phosphorylation of AKT at Thr308, which is essential for its activation. This two-pronged attack ensures a robust and sustained inhibition of AKT signaling.

The direct consequence of BAG956 treatment is a significant reduction in the phosphorylation of AKT at Thr308. This leads to the downstream effects of:

-

Induction of G1 phase cell cycle arrest: preventing cancer cells from progressing through the cell cycle and dividing.

-

Inhibition of cell proliferation: halting the uncontrolled growth of cancer cells.

-

Induction of apoptosis: promoting programmed cell death in cancer cells.

Preclinical studies have demonstrated the efficacy of BAG956 in various cancer models. It has been shown to induce apoptosis in BCR-ABL-expressing cell lines (relevant to chronic myeloid leukemia) and to be effective against mutant FLT3-expressing cell lines (relevant to acute myeloid leukemia).[12] Furthermore, in vivo studies using mouse xenograft models have shown that BAG956 can significantly slow tumor progression.

Visualizing the Mechanism of Action

To illustrate the mechanism of BAG956, the following diagrams depict the PI3K/AKT/mTOR signaling pathway and the points of inhibition by BAG956, as well as a typical experimental workflow for its evaluation.

Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory action of BAG956.

Caption: A typical experimental workflow to investigate the effects of BAG956.

Experimental Protocols for Investigating BAG956

To rigorously assess the anti-tumor effects of BAG956, a series of in vitro and in vivo experiments are essential. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay determines the effect of BAG956 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BAG956 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of BAG956 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of BAG956. Include a vehicle control (medium with the solvent used to dissolve BAG956).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

-

After incubation, carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with BAG956.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BAG956

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BAG956 for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15]

-

Analyze the samples using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

-

3. Western Blot Analysis of AKT Phosphorylation

This technique is used to directly measure the effect of BAG956 on the phosphorylation of its target, AKT, at Thr308.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BAG956

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Thr308) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and treat with BAG956 as described previously.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Thr308) overnight at 4°C.[7][16]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

-

In Vivo Assay

1. Mouse Xenograft Model

This in vivo model is crucial for evaluating the anti-tumor efficacy of BAG956 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

BAG956 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to promote tumor formation) into the flank of the mice.[17]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer BAG956 or the vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissues can be further processed for histological or immunohistochemical analysis.

-

Data Presentation and Interpretation

The quantitative data generated from the aforementioned experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: In Vitro Activity of BAG956

| Cell Line | IC50 (nM) for PI3Kα | IC50 (nM) for PI3Kβ | IC50 (nM) for PI3Kδ | IC50 (nM) for PI3Kγ | IC50 (nM) for PDK1 |

| N/A | 56 | 446 | 35 | 117 | 245 |

| Data derived from publicly available sources. |

Table 2: Effect of BAG956 on Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Insert Data | Insert Data | Insert Data |

| BAG956 (Low Conc.) | Insert Data | Insert Data | Insert Data |

| BAG956 (High Conc.) | Insert Data | Insert Data | Insert Data |

| Representative table for data presentation. |

Table 3: In Vivo Efficacy of BAG956 in a Xenograft Model

| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Insert Data | N/A |

| BAG956 (Dose 1) | Insert Data | Insert Data |

| BAG956 (Dose 2) | Insert Data | Insert Data |

| Representative table for data presentation. |

Conclusion and Future Directions

BAG956 represents a promising therapeutic agent for the treatment of cancers with a dysregulated PI3K/AKT/mTOR pathway. Its dual inhibitory mechanism provides a robust blockade of this critical signaling cascade, leading to the inhibition of tumor cell proliferation and the induction of apoptosis. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to investigate the anti-tumor properties of BAG956 and similar targeted therapies.

Future research should focus on identifying predictive biomarkers of response to BAG956, exploring its efficacy in combination with other anti-cancer agents, and evaluating its potential in a broader range of cancer types. The continued investigation of targeted inhibitors like BAG956 is crucial for the development of more effective and personalized cancer treatments.

References

-

PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2023). PubMed Central. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology. [Link]

-

Targeting PI3K/mTOR Signaling in Cancer. (2012). AACR Journals. [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

-

PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2022). MDPI. [Link]

-

PI3K inhibitor NVP-BAG956, Purity ≥98%. (n.d.). CD BioGlyco. [Link]

-

Potentiation of antileukemic therapies by the dual PI3K/PDK-1 inhibitor, BAG956: effects on BCR-ABL- and mutant FLT3-expressing cells. (2008). PubMed. [Link]

-

Cell Cycle Tutorial Contents. (n.d.). University of Cambridge. [Link]

-

Assaying cell cycle status using flow cytometry. (2015). PubMed Central. [Link]

-

Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed. [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed Central. [Link]

-

Xenograft Tumor Assay Protocol. (n.d.). Rutgers Cancer Institute of New Jersey. [Link]

-

Preclinical studies on the use of a P-selectin blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model. (2023). PubMed Central. [Link]

-

An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. (2021). PubMed Central. [Link]

-

PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2022). PubMed Central. [Link]

-

Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations. (2012). PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Cell Viability Assay Protocol Researchgate. (n.d.). vigo-avocats. [Link]

Sources

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PI3K inhibitor NVP-BAG956, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-Akt (Thr308) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. medchemexpress.com [medchemexpress.com]